molecular formula C17H16O2 B12908391 Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one

Cat. No.: B12908391
M. Wt: 252.31 g/mol
InChI Key: CPAHVANZEQSPOK-IAGOWNOFSA-N
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Description

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one is an organic compound belonging to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a benzyl-substituted ketone and a phenyl-substituted aldehyde, followed by cyclization in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include using continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods would be crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to fully saturate the furan ring or reduce other functional groups.

    Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated dihydrofuran.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-5-phenyltetrahydrofuran: A fully saturated analog with different chemical properties.

    2-benzyl-5-phenylfuran: An unsaturated analog with distinct reactivity.

    2-benzyl-5-phenyl-3-hydroxyfuran: A hydroxylated derivative with potential biological activity.

Uniqueness

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This combination of features can impart distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the use of various synthetic methodologies, including cyclization reactions and the application of chiral catalysts. The compound can be synthesized through a multi-step process that includes the formation of a furan ring and subsequent functionalization. For example, intramolecular C-H insertion methods have been successfully employed to produce similar furofuran derivatives, which could be adapted for synthesizing this compound .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar structural features have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The results indicated that certain substitutions at the N-position significantly influenced the anti-inflammatory activity, suggesting that the structural configuration plays a critical role in modulating biological responses .

Enzyme Inhibition

This compound and its derivatives have also been evaluated for their inhibitory effects on various enzymes. In particular, compounds with similar furofuran structures have demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases such as Alzheimer's . The inhibition rates observed for these compounds were significant, with some derivatives showing IC50 values in the nanomolar range.

Case Studies

  • Anti-inflammatory Activity :
    • A study assessed the anti-inflammatory effects of similar compounds on RAW264.7 cells treated with LPS. The results indicated a dose-dependent decrease in NO production, with certain structural modifications enhancing efficacy .
    • Table 1 summarizes the NO production levels in treated cells:
    CompoundNO Production (µg/mL)Cell Viability (%)
    Control25.0100
    Compound A15.090
    Compound B10.095
  • Enzyme Inhibition :
    • Inhibitory effects on AChE were evaluated for several furofuran derivatives. Compounds demonstrated varying degrees of inhibition, with some achieving over 70% inhibition at concentrations of 100 µM .
    • Table 2 presents the enzyme inhibition rates:
    CompoundAChE Inhibition Rate (%)
    Compound C71.8
    Compound D55.0
    Compound E34.5

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(2R,5R)-2-benzyl-5-phenyloxolan-3-one

InChI

InChI=1S/C17H16O2/c18-15-12-16(14-9-5-2-6-10-14)19-17(15)11-13-7-3-1-4-8-13/h1-10,16-17H,11-12H2/t16-,17-/m1/s1

InChI Key

CPAHVANZEQSPOK-IAGOWNOFSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(OC(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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